Methyl 3-[(trifluoromethyl)sulfanyl]propanoate
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Overview
Description
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate is an organic compound with the molecular formula C5H7F3O2S and a molecular weight of 188.17 g/mol . It is a liquid at room temperature and is known for its trifluoromethylthio group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 3-bromopropanoate with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(trifluoromethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The trifluoromethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(trifluoromethyl)thio]propanoate: Similar structure but different reactivity.
Methyl 3-[(trifluoromethyl)sulfonyl]propanoate: Contains a sulfonyl group instead of a sulfanyl group.
Methyl 3-[(trifluoromethyl)oxy]propanoate: Contains an oxy group instead of a sulfanyl group.
Uniqueness
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate is unique due to its trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHULTFMLIFDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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